1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Description
1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
- The compound demonstrates potential in the synthesis of complex organic molecules. Studies have shown that similar tetrahydroquinazoline derivatives can be synthesized from various precursors, indicating a broad utility in organic chemistry. This includes the development of enantiopure tetrahydroisoquinolines from α-hydroxy-β-amino esters (Davies et al., 2016).
Pharmacological Potential
- Compounds with structural similarities have shown promise in pharmacological research. For instance, certain tetrahydroisoquinoline derivatives exhibit inhibition of dopamine uptake, suggesting potential implications in neurological disorders like Parkinson's disease (Okada et al., 1998).
Structural and Functional Analysis
- The compound's structural elements are key to its chemical behavior. Research on similar molecules, such as various tetrahydroquinazoline and isoquinoline derivatives, has provided insights into their chemical properties, stability, and reactivity. This information is crucial for tailoring these compounds for specific scientific and medicinal applications (Krapcho et al., 1998).
Molecular Interactions and Binding
- Studies have explored how similar compounds interact with biological molecules, which is important for understanding their potential therapeutic effects. For example, research on the interaction of tetrahydroquinazoline derivatives with various receptors and enzymes can guide the development of new drugs (Jamil et al., 2018).
Potential Applications in Material Science
- Some tetrahydroquinazoline derivatives display unique properties that make them interesting for material science applications. For instance, their photophysical properties have been studied, which could be relevant for developing new materials with specific light-absorption or emission characteristics (Pannipara et al., 2017).
properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-7-9-15(10-8-14)13-24-18-16-5-2-3-6-17(16)21(11-4-12-22)19(23)20-18/h7-10,22H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFJHNKNSNATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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